Nalidixic acid - 389-08-2

Nalidixic acid

Catalog Number: EVT-276126
CAS Number: 389-08-2
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nalidixic acid is a synthetic antimicrobial agent, belonging to the quinolone class of antibiotics. [, , ] It was the first synthetic quinolone antibiotic developed and has served as a critical starting point for the development of subsequent generations of quinolones. [, ] While initially utilized for treating bacterial infections, particularly urinary tract infections, its role has shifted more towards scientific research due to the emergence of newer, more effective quinolones. [, , ] Nalidixic acid is utilized in various research areas, including genetic toxicology, understanding mechanisms of bacterial resistance, and exploring synergistic effects with other compounds. [, , ]

Molecular Structure Analysis

Nalidixic acid possesses a 1,8-naphthyridine core structure, with a carboxylic acid group at position 3 and an ethyl group at position 1. [, ] The presence of a fluorine atom at position 6, absent in nalidixic acid, distinguishes later-generation fluoroquinolones. [] The specific arrangement of functional groups influences its interaction with biological targets, particularly DNA gyrase. []

Future Directions
  • Novel Drug Development: Despite its limitations, the core structure of nalidixic acid provides a foundation for developing new derivatives with improved pharmacological properties. Research focusing on synthesizing and evaluating novel nalidixic acid analogs with enhanced potency, broader spectrum activity, and reduced toxicity is crucial. []
  • Combating Resistance: The emergence of multidrug-resistant bacteria necessitates innovative approaches to combat resistance. Investigating the molecular mechanisms of resistance development, particularly focusing on efflux pumps and target site modifications, will be crucial for developing strategies to overcome resistance and design more effective quinolones. []
  • Synergistic Therapies: Exploring the synergistic potential of nalidixic acid with other antibacterial agents, including natural compounds like tea polyphenols, could lead to the development of novel combination therapies that enhance efficacy and combat resistant strains. [] Understanding the molecular mechanisms underlying these synergistic effects is crucial for optimizing treatment strategies.
  • Environmental Monitoring: The use of nalidixic acid as a selective agent in culture media can be further explored for monitoring bacterial contamination in food and environmental samples. [, ] Developing rapid and sensitive detection methods utilizing nalidixic acid's properties will be crucial for monitoring and controlling the spread of resistant bacteria in various settings.

Ciprofloxacin

Compound Description: Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against gram-positive and gram-negative bacteria. It is commonly used to treat a variety of infections, including respiratory tract infections, urinary tract infections, and skin infections. []

Norfloxacin

Compound Description: Norfloxacin is another second-generation fluoroquinolone antibiotic with a similar spectrum of activity to ciprofloxacin. It is commonly used to treat urinary tract infections and prostatitis. []

Relevance: Similar to ciprofloxacin, norfloxacin is structurally related to nalidixic acid due to its quinolone core. [] While norfloxacin generally demonstrates greater potency than nalidixic acid, cross-resistance between these two antibiotics has been observed. []

Enoxacin

Compound Description: Enoxacin belongs to the second generation of quinolone antibiotics. It is effective against a broad range of bacterial species and is used in treating urinary tract infections, among other conditions. []

Ofloxacin

Compound Description: Ofloxacin is a fluoroquinolone antibiotic with broad-spectrum activity against gram-negative and gram-positive bacteria. It is used to treat various infections, including urinary tract infections, respiratory tract infections, and sexually transmitted diseases. []

Pipemidic Acid

Compound Description: Pipemidic acid is a first-generation quinolone antibiotic primarily used for treating urinary tract infections. It exhibits activity against a range of gram-negative bacteria. []

AM-715

Compound Description: AM-715 (1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid) is a nalidixic acid analog with improved antibacterial activity. It demonstrates a broader spectrum of activity and enhanced potency against both gram-positive and gram-negative bacteria, including nalidixic acid-resistant strains. []

Hydroxynalidixic Acid

Compound Description: Hydroxynalidixic acid is a major metabolite of nalidixic acid in chickens. It is found in lower concentrations compared to the parent drug in serum, liver, and kidneys. []

Relevance: Hydroxynalidixic acid is a structurally similar metabolite of nalidixic acid formed through metabolic processes. [] It represents a modified form of nalidixic acid within the body. []

Nalidixic Acid Glucuronide

Compound Description: Nalidixic acid glucuronide is a metabolite of nalidixic acid. []

Relevance: This compound is a conjugated form of nalidixic acid, formed in the body during metabolism. []

Hydroxynalidixic Acid Glucuronide

Compound Description: Hydroxynalidixic acid glucuronide is a metabolite of nalidixic acid. []

Relevance: This compound is a conjugated form of hydroxynalidixic acid, another metabolite of nalidixic acid. [] It represents a further modified form of nalidixic acid produced during metabolism. []

Dicarboxylic Acid Metabolite of Nalidixic Acid

Compound Description: This compound is a metabolite of nalidixic acid. []

Relevance: This metabolite is a breakdown product of nalidixic acid, demonstrating the structural changes the parent compound undergoes during metabolism. []

Synthesis Analysis

The synthesis of nalidixic acid involves several steps, typically starting with the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate. A detailed synthesis method includes:

  1. Preparation of Intermediates:
    • The first step involves heating a mixture of 2-amino-6-picoline and diethyl ethoxymethylenemalonate at approximately 90 °C. This reaction produces an intermediate compound through condensation.
    • The second intermediate is formed by heating this mixture with phenyl ether at temperatures between 200 °C to 230 °C until the starting materials are consumed.
    • The final intermediate is synthesized by adding dimethylformamide and bromoethane to the second intermediate under controlled conditions .
  2. Purification:
    • Each intermediate is purified through recrystallization techniques, often utilizing solvents like ethanol to ensure high purity and yield of nalidixic acid .
Chemical Reactions Analysis

Nalidixic acid participates in various chemical reactions that modify its structure or enhance its activity:

  • Hydrolysis: Under acidic or basic conditions, nalidixic acid can hydrolyze to form derivatives that may exhibit altered pharmacological properties.
  • Substitution Reactions: The presence of functional groups allows for nucleophilic substitution reactions, leading to the formation of more potent derivatives or prodrugs.
  • Formation of Salts: Nalidixic acid can form salts with bases, enhancing its solubility and bioavailability in pharmaceutical formulations .
Mechanism of Action

The primary mechanism by which nalidixic acid exerts its antibacterial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for:

  • DNA Replication: They introduce negative supercoils into DNA, facilitating strand separation during replication.
  • Transcription: They also play a role in unwinding DNA for RNA synthesis.

By inhibiting these enzymes, nalidixic acid effectively prevents bacterial cell division and growth, making it effective against a range of Gram-negative bacteria .

Physical and Chemical Properties Analysis

Nalidixic acid exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white crystalline powder.
  • Solubility: It is soluble in water (at pH above 7) and organic solvents like methanol and ethanol but poorly soluble in non-polar solvents.
  • Melting Point: The melting point ranges from 227 °C to 230 °C, indicating thermal stability under standard conditions .
  • pH Stability: Nalidixic acid remains stable in neutral pH but can degrade in highly acidic or basic environments.
Applications

Nalidixic acid has several scientific applications:

  • Antibacterial Treatment: It is primarily used to treat urinary tract infections caused by susceptible strains of bacteria.
  • Research Tool: Due to its mechanism of action, it serves as a model compound in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
  • Formulation Development: Recent studies have explored nanoformulations of nalidixic acid derivatives, enhancing their stability and efficacy against resistant bacterial strains .
Historical Development and Pharmacological Evolution of Nalidixic Acid

Discovery and Early Characterization as a Quinolone Prototype

Nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) was first synthesized in 1962 by George Lesher and colleagues at Sterling-Winthrop Research Institute as an unintended byproduct during chloroquine antimalarial research [3] [7]. Chemically, it is classified as a naphthyridone due to its 1,8-naphthyridine core containing two nitrogen atoms, distinguishing it from simpler quinolone structures [3]. Early pharmacological studies revealed its narrow-spectrum activity against Gram-negative bacteria (e.g., Escherichia coli, Proteus, Klebsiella), with minimal efficacy against Gram-positive organisms or Pseudomonas species [6]. This activity profile positioned it as a foundational agent for urinary tract infections (UTIs) when clinically introduced in 1967 under trade names like NegGram® [3].

Mechanistically, nalidixic acid was identified as a potent inhibitor of bacterial DNA replication. It selectively targets the A subunit of DNA gyrase (topoisomerase II), inducing double-strand DNA breaks and halting chromosomal replication [4]. Notably, studies revealed a paradoxical concentration-dependent effect: at 50–200 μg/mL, it exhibits bactericidal activity by blocking DNA synthesis, while higher concentrations (>400 μg/mL) suppress RNA and protein synthesis, shifting action to bacteriostatic [2]. This dual behavior underscores its complex interaction with bacterial nucleic acid metabolism.

Table 1: Early Quinolone Antibiotics Derived from Nalidixic Acid's Core Structure

CompoundStructural ModificationSpectrum EnhancementClinical Introduction
Nalidixic acid1,8-naphthyridine coreGram-negative bacteria1967
Oxolinic acidQuinoline core; methylenedioxy10x potency vs. Enterobacteriaceae1970s
Pipernidic acidPiperazine additionEnhanced tissue penetration1970s

Role in the Development of Synthetic Antibacterial Agents

Nalidixic acid’s structure served as the template for systematic chemical optimization to overcome limitations like rapid resistance development and restricted spectrum. Key structural modifications included:

  • Carboxyl Group Conservation: Early studies confirmed the 3-carboxyl group as essential for antibacterial activity; its substitution or removal abolished efficacy [6].
  • Heterocyclic Additions: Introduction of piperazine at C7 (e.g., in pipernidic acid) improved Gram-negative coverage and tissue distribution [3].
  • Fluorination: Addition of a fluorine atom at C6 (yielding fluoroquinolones like ciprofloxacin) markedly enhanced potency against both Gram-negative and Gram-positive pathogens by improving DNA gyrase/topoisomerase IV binding [7].

Modern innovations leverage nalidixic acid’s scaffold for hybrid molecules and nanoformulations. For example:

  • Diacyl/sulfonyl hydrazine derivatives conjugated to nalidixic acid show 4–8x improved activity against multidrug-resistant Acinetobacter baumannii (MIC: 50–100 μg/mL) [7].
  • Nanoemulsions of furanyl- and chloro-substituted hydrazine derivatives enhance water solubility and bioavailability while reducing mammalian toxicity (validated in Galleria mellonella models) [7].
  • Computational QSAR studies optimize triazole-quinolone hybrids for enhanced gyrase inhibition and resistance mitigation [8].

Table 2: Structural Evolution of Nalidixic Acid Derivatives

Derivative TypeKey Structural FeaturesAntimicrobial Improvement
Hydrazine nanoemulsionsDiacyl/sulfonyl chains; olive oil/tween 80 carriers90% entrapment efficiency; activity vs. Candida albicans
FluoroquinolonesC6-fluorine; C7-piperazineBroad-spectrum (incl. Pseudomonas, S. aureus)
Triazole hybrids1,2,4-triazole fused at C3Overcomes efflux pump-mediated resistance

Transition from Clinical Use to Research Tool in Microbial Genetics

By the 1980s, nalidixic acid’s clinical utility diminished due to resistance emergence (∼2–14% of treated patients) and superior fluoroquinolone alternatives [4] [6]. However, its specific mechanism of action cemented its role in microbial genetics:

  • DNA Replication Studies: Nalidixic acid’s inhibition of DNA gyrase elucidated bacterial chromosome supercoiling dynamics. It blocks the nicking-closing activity of gyrase, trapping cleavage complexes and inducing SOS response pathways [3] [6].
  • Resistance Mechanism Models: Mutations in gyrA (encoding gyrase A subunit) were mapped using nalidixic acid-resistant strains (e.g., Salmonella Typhimurium ATCC14028 gyrB mutants), revealing target-site alterations as a primary resistance pathway [3] [6].
  • Selective Marker: Nalidixic acid resistance (20 μg/mL) enables selection of engineered bacterial strains in genetic studies, such as nalidixic acid-resistant Citrobacter rodentium for gut infection modeling [8].

Additionally, it facilitates bacterial physiology research:

  • At bactericidal concentrations, it uncouples DNA replication from cell division, causing filamentation and "unbalanced growth" lethal to bacteria [2].
  • It suppresses conjugation by inhibiting donor DNA synthesis in plasmid transfer, aiding R-factor studies [6].

Table 3: Research Applications of Nalidixic Acid in Microbial Genetics

ApplicationExperimental ModelKey Insight
DNA gyrase inhibitionE. coli minicellsGyrase-DNA cleavage complex stabilization
Resistance selectionCitrobacter rodentium mutantsIn vivo tracking of enteric infections
Conjugation suppressionE. coli K-12 R-plasmidsRole of DNA synthesis in horizontal gene transfer

Properties

CAS Number

389-08-2

Product Name

Nalidixic acid

IUPAC Name

1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C12H12N2O3/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h4-6H,3H2,1-2H3,(H,16,17)

InChI Key

MHWLWQUZZRMNGJ-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Soly at 23 °C (mg/ml): chloroform 35; toluene 1.6; methanol 1.3; ethanol 0.6; water 0.1; ether 0.1.
PRACTICALLY INSOL IN WATER; SOL IN SOLN OF CARBONATES
2.30e+00 g/L

Synonyms

Acid, Nalidixic
Anhydrous, Nalidixate Sodium
Nalidixate Sodium
Nalidixate Sodium Anhydrous
Nalidixic Acid
Nalidixin
Nevigramon
Sodium Anhydrous, Nalidixate
Sodium Nalidixic Acid, Anhydrous
Sodium Nalidixic Acid, Monohydrate
Sodium, Nalidixate

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.